2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with furfural in the presence of a base to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the intermediate with methoxyamine hydrochloride to form the benzoxazine ring .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the furyl and methoxy groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases. Common reagents include bromine, chlorine, and nitric acid.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.
Scientific Research Applications
2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been used in studies to understand its effects on various biological pathways, including its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit tubulin polymerization, which is crucial for cell division. By binding to the tubulin protein, it prevents the formation of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar compounds include:
Combretastatin A-4: Known for its anti-cancer properties, it also inhibits tubulin polymerization but has a different structural framework.
Indibulin: Another tubulin inhibitor with a simpler structure compared to 2-(2-Furyl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
3,4,5-Trimethoxycinnamic acid: Used in traditional medicine, it shares the trimethoxyphenyl group but has different biological activities.
The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H24N2O6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methoxy-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H24N2O6/c1-27-19-8-5-7-15-17-13-16(18-9-6-10-31-18)25-26(17)24(32-22(15)19)14-11-20(28-2)23(30-4)21(12-14)29-3/h5-12,17,24H,13H2,1-4H3 |
InChI Key |
GEEXJWRUEZEXFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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